![molecular formula C18H28ClN3O3 B12567198 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine CAS No. 192510-78-4](/img/structure/B12567198.png)
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine is an organic compound that features a morpholine ring substituted with a 2,5-dibutoxy-4-[(E)-chlorodiazenyl]phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of a suitable aniline derivative with nitrous acid to form a diazonium salt, which is then coupled with a chlorinated aromatic compound to form the chlorodiazenyl intermediate.
Introduction of the dibutoxy groups: The chlorodiazenyl intermediate is then subjected to alkylation reactions with butyl bromide in the presence of a base to introduce the dibutoxy groups.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate with diethanolamine under acidic conditions to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorodiazenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted phenylmorpholine derivatives.
Aplicaciones Científicas De Investigación
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
4-{2,5-Dibutoxy-4-nitrophenyl}morpholine: Similar structure but with a nitro group instead of a chlorodiazenyl group.
4-{2,5-Dibutoxy-4-aminophenyl}morpholine: Similar structure but with an amino group instead of a chlorodiazenyl group.
4-{2,5-Dibutoxy-4-hydroxyphenyl}morpholine: Similar structure but with a hydroxyl group instead of a chlorodiazenyl group.
Uniqueness
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine is unique due to the presence of the chlorodiazenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
192510-78-4 |
|---|---|
Fórmula molecular |
C18H28ClN3O3 |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
chloro-(2,5-dibutoxy-4-morpholin-4-ylphenyl)diazene |
InChI |
InChI=1S/C18H28ClN3O3/c1-3-5-9-24-17-14-16(22-7-11-23-12-8-22)18(25-10-6-4-2)13-15(17)20-21-19/h13-14H,3-12H2,1-2H3 |
Clave InChI |
DPUHPTZQAQPTRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=C(C=C1N=NCl)OCCCC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


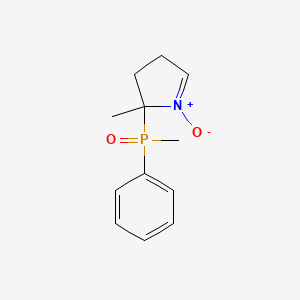
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
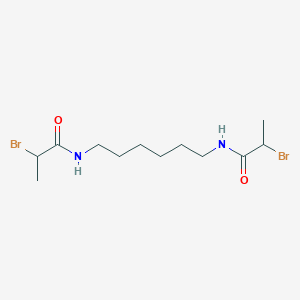
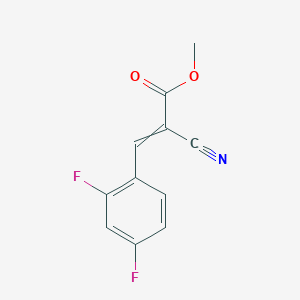
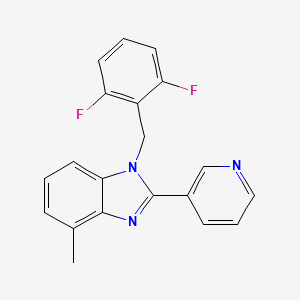

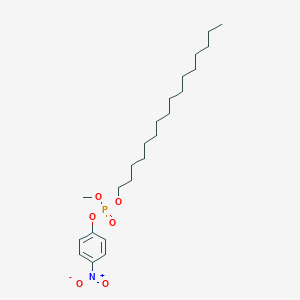

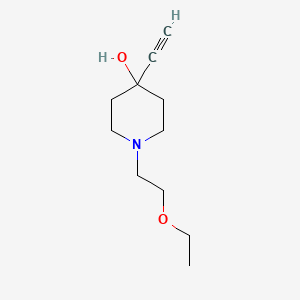
![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
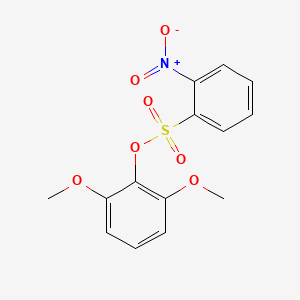
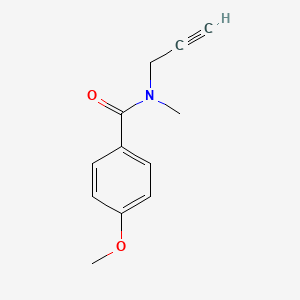
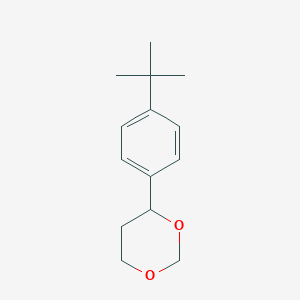
![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
